REACTION_CXSMILES
|
[OH-].[Na+].[N+:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N:12]=[N:13][C:14]1[CH:19]=[C:18]([C:20]([CH2:23][C:24]([CH3:27])([CH3:26])[CH3:25])([CH3:22])[CH3:21])[CH:17]=[CH:16][C:15]=1[OH:28])([O-])=O.C1C2C(=O)C3C(=CC=CC=3)C=2C=CC=1.C=O.S(=O)(=O)(O)O>O.CO>[OH:28][C:15]1[CH:16]=[CH:17][C:18]([C:20]([CH2:23][C:24]([CH3:27])([CH3:26])[CH3:25])([CH3:22])[CH3:21])=[CH:19][C:14]=1[N:13]1[N:12]=[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]2=[N:3]1 |f:0.1|
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
aromatic ketone 9-fluorenone
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction liquor is further stirred at the boiling point (73° C. ) for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
thus the reduction reaction
|
Type
|
CUSTOM
|
Details
|
to precipitate a crystal
|
Type
|
CUSTOM
|
Details
|
The crystal thus obtained
|
Type
|
FILTRATION
|
Details
|
is filtered by suction
|
Type
|
CUSTOM
|
Details
|
to separate the crystal
|
Type
|
WASH
|
Details
|
the separated crystal is fully washed with water and further with methanol
|
Type
|
CUSTOM
|
Details
|
The washed crystal is then dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)N1N=C2C(=N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.1 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].[N+:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N:12]=[N:13][C:14]1[CH:19]=[C:18]([C:20]([CH2:23][C:24]([CH3:27])([CH3:26])[CH3:25])([CH3:22])[CH3:21])[CH:17]=[CH:16][C:15]=1[OH:28])([O-])=O.C1C2C(=O)C3C(=CC=CC=3)C=2C=CC=1.C=O.S(=O)(=O)(O)O>O.CO>[OH:28][C:15]1[CH:16]=[CH:17][C:18]([C:20]([CH2:23][C:24]([CH3:27])([CH3:26])[CH3:25])([CH3:22])[CH3:21])=[CH:19][C:14]=1[N:13]1[N:12]=[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]2=[N:3]1 |f:0.1|
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
aromatic ketone 9-fluorenone
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction liquor is further stirred at the boiling point (73° C. ) for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
thus the reduction reaction
|
Type
|
CUSTOM
|
Details
|
to precipitate a crystal
|
Type
|
CUSTOM
|
Details
|
The crystal thus obtained
|
Type
|
FILTRATION
|
Details
|
is filtered by suction
|
Type
|
CUSTOM
|
Details
|
to separate the crystal
|
Type
|
WASH
|
Details
|
the separated crystal is fully washed with water and further with methanol
|
Type
|
CUSTOM
|
Details
|
The washed crystal is then dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)N1N=C2C(=N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.1 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |